9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
The compound 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic molecule that features a combination of oxadiazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-thiol .
The next step involves the acylation of the oxadiazole derivative with chloroacetyl chloride to form the thioacetyl intermediate. This intermediate is then reacted with 2,3,4,9-tetrahydro-1H-carbazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, derivatives of this compound have shown potential as anti-inflammatory, analgesic, and anticancer agents. The presence of the oxadiazole ring is particularly significant due to its known biological activities .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 2-Mercapto-5-phenyl-1,3,4-oxadiazole
- 2-Phenyl-1,3,4-oxadiazoline-5-thione
Uniqueness
Compared to similar compounds, 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the oxadiazole and carbazole moieties.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C22H19N3O2S/c26-20(14-28-22-24-23-21(27-22)15-8-2-1-3-9-15)25-18-12-6-4-10-16(18)17-11-5-7-13-19(17)25/h1-4,6,8-10,12H,5,7,11,13-14H2 |
InChI Key |
FUNXTUGTSDPBLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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